molecular formula C16H17N5O2 B12248029 N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12248029
M. Wt: 311.34 g/mol
InChI Key: DOHVBTVRAHICHY-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole moiety and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a pyrazole moiety and a dimethoxyphenyl group makes it a versatile compound for various applications in medicinal chemistry and biological studies.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C16H17N5O2/c1-22-13-5-4-12(14(8-13)23-2)10-17-15-9-16(19-11-18-15)21-7-3-6-20-21/h3-9,11H,10H2,1-2H3,(H,17,18,19)

InChI Key

DOHVBTVRAHICHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=CC(=NC=N2)N3C=CC=N3)OC

Origin of Product

United States

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